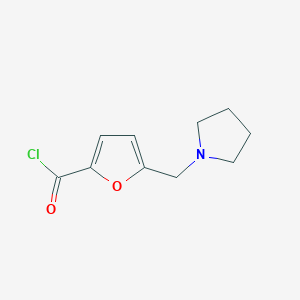

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

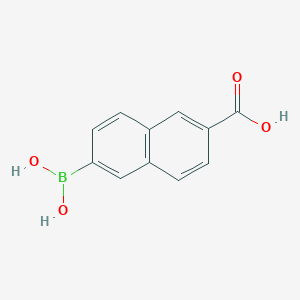

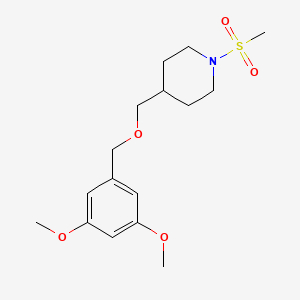

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H9F3N2O and its molecular weight is 302.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Analog in Drug Research

The compound is an analog of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. Leflunomide acts by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). The molecular structures of these analogs are very similar, suggesting potential roles in drug research and development (Ghosh, Zheng, & Uckun, 1999).

2. Base for Potent Muscle Relaxants

The design of rigid cyclic analogues from cinnamamide led to the discovery of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, which demonstrated potent, centrally acting muscle relaxant properties, along with antiinflammatory and analgesic activities. This indicates the potential of similar structures for therapeutic applications (Musso et al., 2003).

3. Photoluminescence in Chemical Sensing

Functional π-extended fluorene derivatives, which are structurally related, were synthesized for their high fluorescence quantum yields. These properties are significant for applications in chemical sensing and photoluminescent materials (Kotaka, Konishi, & Mizuno, 2010).

4. Antipathogenic Activity

Derivatives of this compound were synthesized and tested for their interaction with bacterial cells. These derivatives demonstrated significant anti-pathogenic activity, particularly against strains known for their ability to grow in biofilms. This suggests potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

5. Application in Electrochromic and Electrofluorescent Materials

Related electroactive polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores were prepared, exhibiting excellent solubility, thermal stability, and reversible electrochromic characteristics. This research opens avenues for applications in smart materials and displays (Sun et al., 2016).

6. Inhibition of Dihydroorotate Dehydrogenase

Studies on related compounds showed inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. These findings are relevant for understanding the biochemical pathways in rheumatoid arthritis and other immune-mediated diseases (Knecht & Löffler, 1998).

7. Asymmetric Fluorination in Pharmaceutical Synthesis

The use of similar structures in the enantioselective fluorination of enamides highlights their potential in the synthesis of pharmaceuticals. Such fluorination techniques are important for developing highly stereodefined β-fluoroamines, crucial building blocks in drug synthesis (Phipps, Hiramatsu, & Toste, 2012).

8. Mechanofluorochromic Properties

Research on structurally similar 3-aryl-2-cyano acrylamide derivatives demonstrated different optical properties due to their stacking mode. This highlights the potential of these compounds in developing materials with mechanofluorochromic properties, useful in sensors and display technologies (Song et al., 2015).

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O/c17-12-1-4-14(5-2-12)21-16(22)11(9-20)7-10-8-13(18)3-6-15(10)19/h1-8H,(H,21,22)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQGXYNGVCXFP-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)

![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)

![4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2960134.png)